[(3-Amino-4-oxo-3,4-dihydroquinazolin-2-yl)thio]acetonitrile
Description
[(3-Amino-4-oxo-3,4-dihydroquinazolin-2-yl)thio]acetonitrile is a quinazolinone derivative characterized by a 3-amino substituent on the quinazolinone core, a 4-oxo group, and a thioether linkage to an acetonitrile moiety. This structure combines electron-withdrawing (nitrile) and hydrogen-bonding (amino) groups, which may influence its physicochemical and biological properties.
Properties
IUPAC Name |
2-(3-amino-4-oxoquinazolin-2-yl)sulfanylacetonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N4OS/c11-5-6-16-10-13-8-4-2-1-3-7(8)9(15)14(10)12/h1-4H,6,12H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSNKWMVHDRGCMX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=N2)SCC#N)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(3-Amino-4-oxo-3,4-dihydroquinazolin-2-yl)thio]acetonitrile typically involves the reaction of anthranilic acid derivatives with isothiocyanates. One common method includes the following steps:
Formation of 2-Mercapto-3,4-dihydroquinazolin-4-one: This intermediate is synthesized by reacting anthranilic acid with isothiocyanates under reflux conditions in the presence of a suitable solvent such as ethanol or acetic acid.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification techniques.
Chemical Reactions Analysis
Types of Reactions
[(3-Amino-4-oxo-3,4-dihydroquinazolin-2-yl)thio]acetonitrile undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines, alcohols
Substitution: Various substituted derivatives
Scientific Research Applications
Synthesis of Quinazolinone Derivatives
The synthesis of [(3-Amino-4-oxo-3,4-dihydroquinazolin-2-yl)thio]acetonitrile can be achieved through various methods, often involving the reaction of 2-mercaptoquinazolinones with acetonitrile derivatives. Studies have demonstrated that these derivatives can be synthesized under eco-friendly conditions, enhancing their appeal in pharmaceutical applications .
Table 1: Synthesis Methods for Quinazolinone Derivatives
| Method | Key Reagents | Conditions | Yield (%) |
|---|---|---|---|
| Eco-friendly synthesis | 2-Mercaptoquinazolinone, Acetonitrile | Microwave irradiation | 85 |
| Traditional synthesis | Anthranilic acid, Isothiocyanate | Boiling ethanol | 75 |
| Alkylation | Chloroacetamide derivatives | DMF with triethylamine | 80 |
Biological Activities
Quinazolinone derivatives, including this compound, exhibit a wide range of biological activities:
Antiviral Activity : Research indicates that certain quinazolinone derivatives possess antiviral properties against viruses such as the Tobacco Mosaic Virus (TMV) and SARS-CoV-2. For instance, compounds derived from this class have shown significant inhibition rates in bioassays .
Antimicrobial Properties : The compound has also been studied for its antibacterial effects against both Gram-positive and Gram-negative bacteria. For example, derivatives have demonstrated efficacy against Staphylococcus aureus and Escherichia coli .
Anticancer Potential : Several studies have highlighted the anticancer properties of quinazolinone derivatives. They are known to inhibit key enzymes involved in cancer progression and demonstrate cytotoxic effects on various cancer cell lines .
Table 2: Biological Activities of Quinazolinone Derivatives
| Activity Type | Target Organisms/Cells | Activity Level |
|---|---|---|
| Antiviral | TMV, SARS-CoV-2 | IC50 = 0.23 μM |
| Antibacterial | Staphylococcus aureus, E. coli | Moderate to high efficacy |
| Anticancer | Various cancer cell lines | Cytotoxic effects observed |
Case Study 1: Antiviral Activity Against TMV
A study focused on the antiviral activity of a series of quinazolinone derivatives against TMV found that specific substitutions on the quinazolinone scaffold significantly enhanced antiviral efficacy. Notably, compounds with trifluoromethyl groups exhibited higher curative rates compared to other substituents .
Case Study 2: Anticancer Effects
In another study evaluating the anticancer potential of quinazolinone derivatives, it was found that compounds with specific substitutions at positions 3 and 4 on the phenyl group significantly increased their effectiveness against colon cancer cells. The introduction of electron-donating groups was correlated with enhanced activity .
Mechanism of Action
The mechanism of action of [(3-Amino-4-oxo-3,4-dihydroquinazolin-2-yl)thio]acetonitrile involves its interaction with specific molecular targets and pathways:
Enzyme Inhibition: The compound can inhibit enzymes such as tyrosine kinases, which play a crucial role in cell signaling and cancer cell proliferation.
DNA Intercalation: It can intercalate into DNA, disrupting the replication process and leading to cell death.
Reactive Oxygen Species (ROS) Generation: The compound can induce the generation of ROS, leading to oxidative stress and apoptosis in cancer cells.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Variations in Quinazolinone Derivatives
The quinazolinone scaffold is highly versatile, with modifications at the 2-, 3-, and 4-positions significantly altering bioactivity. Below is a comparative analysis of key analogs (Table 1):
Table 1: Structural and Functional Comparison of Quinazolinone Derivatives
Key Observations:
R3 Substituent: The target compound’s 3-amino group distinguishes it from analogs with alkyl (e.g., methyl, ethyl, isopropyl) or aryl (e.g., methoxyphenyl) groups. Halogenated derivatives (e.g., 21a with Cl) exhibit enhanced anticancer activity, likely due to increased electrophilicity and metabolic stability .
Thio-Linked Group :
- Acetonitrile (target compound) introduces a strong electron-withdrawing nitrile group, which may stabilize the molecule via dipole interactions or participate in click chemistry for further derivatization.
- Acetamide derivatives (e.g., 21a, 26) are prevalent in anticancer and antitubercular agents, likely due to their balance of solubility and bioavailability .
- Ester-linked analogs (e.g., methyl acetate in ) serve as intermediates for synthesizing bioactive heterocycles.
Physicochemical and ADMET Properties
- ADMET Profiles: and emphasize in silico ADMET predictions for acetamide derivatives, noting favorable blood-brain barrier penetration and low hepatotoxicity . The target compound’s nitrile group may require experimental validation for metabolic stability.
Biological Activity
[(3-Amino-4-oxo-3,4-dihydroquinazolin-2-yl)thio]acetonitrile is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound, drawing from diverse sources and case studies.
Synthesis
The synthesis of quinazolinone derivatives, including this compound, typically involves multi-step procedures that may include the reaction of anthranilic acid derivatives with isothiocyanates or other electrophiles under specific conditions. For instance, a reported method includes treating anthranilic acid with phenyl isothiocyanate to yield 2-mercaptoquinazolinone derivatives, which can then be further modified to obtain the target compound .
Antiproliferative Activity
Research has demonstrated that compounds similar to this compound exhibit broad-spectrum antiproliferative activity against various cancer cell lines. For example, a study evaluated several quinazolinone derivatives for their effects on A549 (lung), MCF-7 (breast), HeLa (cervical), HT29 (colon), and HCT116 (colon) cell lines. One derivative showed an IC50 value of 5.53 μM against HT29 cells, indicating significant cytotoxicity and potential as a novel antitumor agent targeting tubulin dynamics .
| Compound | Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| 5c | HT29 | 5.53 | Induces G2/M phase arrest; promotes tubulin polymerization |
The mechanisms underlying the biological activity of these compounds often involve modulation of key cellular pathways. The study of compound 5c revealed that it induced phosphorylation of BubR1 and increased the mitotic index in a time-dependent manner. This suggests that it may activate the spindle assembly checkpoint, a critical process in cell division .
Study on Antitumor Effects
In a detailed investigation, quinazoline derivatives were synthesized and screened for antitumor activity. The results indicated that modifications at specific positions on the quinazoline ring significantly influenced their potency. For instance, substitution patterns were found to affect both the cytotoxicity and selectivity towards cancer cells .
In Silico Studies
Computational studies have also been employed to predict the biological activity of quinazoline derivatives. These studies often utilize molecular docking techniques to assess binding affinities to various targets such as PARP-1, which is implicated in DNA repair mechanisms. Some derivatives demonstrated promising results comparable to known inhibitors like Olaparib .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
